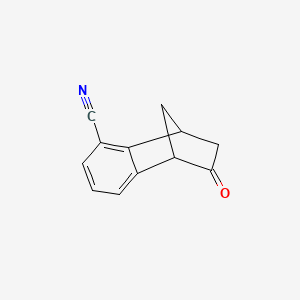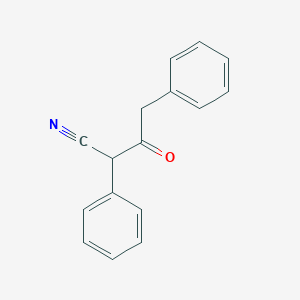
2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCL T276235 is a chemical compound with the molecular formula C12H9NO and a molecular weight of 183.212. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . This compound is used in various scientific research applications due to its unique properties.
Chemical Reactions Analysis
RCL T276235 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RCL T276235 has several scientific research applications, including:
Chemistry: It is used in the synthesis of other chemical compounds and in studying reaction mechanisms.
Biology: It is used in biochemical assays and as a reference compound in various biological studies.
Medicine: It is used in drug discovery and development processes to understand its pharmacological properties.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of RCL T276235 involves its interaction with specific molecular targets and pathways it is known to interact with various biological molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
RCL T276235 can be compared with other similar compounds, such as:
- RCL T276227
- RCL T276219
- RCL T276715
- RCL T256234
These compounds share similar molecular structures and properties but may differ in their specific applications and effects. RCL T276235 is unique due to its specific molecular configuration and the resulting chemical and biological properties .
Properties
CAS No. |
71925-40-1 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
9-oxotricyclo[6.2.1.02,7]undeca-2,4,6-triene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO/c13-6-7-2-1-3-9-10-4-8(12(7)9)5-11(10)14/h1-3,8,10H,4-5H2 |
InChI Key |
XYGORIQAOOUZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1C3=CC=CC(=C23)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947860.png)



![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)






![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
